molecular formula C14H19ClFNO2 B13853446 Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride

Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride

Cat. No.: B13853446
M. Wt: 287.76 g/mol
InChI Key: NCCJEXAXCWALQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Possible applications in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes in the body, modulating their activity. The fluorophenyl group could enhance binding affinity to certain targets, while the piperidinyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-2-(piperidin-2-yl)acetate hydrochloride
  • Methyl 2-(4-bromophenyl)-2-(piperidin-2-yl)acetate hydrochloride
  • Methyl 2-(4-methylphenyl)-2-(piperidin-2-yl)acetate hydrochloride

Uniqueness

Methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s biological activity, metabolic stability, and overall pharmacokinetic profile, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C14H19ClFNO2

Molecular Weight

287.76 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-2-piperidin-2-ylacetate;hydrochloride

InChI

InChI=1S/C14H18FNO2.ClH/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10;/h5-8,12-13,16H,2-4,9H2,1H3;1H

InChI Key

NCCJEXAXCWALQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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